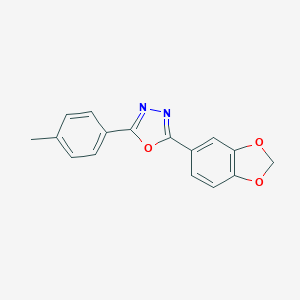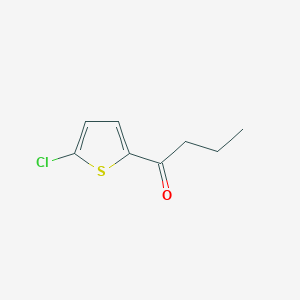![molecular formula C17H14Br2N2O3 B445110 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B445110.png)
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a furan ring linked to a bromophenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of bromine and methyl groups. The furan ring is then synthesized separately and linked to the bromophenoxy methyl group. The final step involves coupling the two major fragments under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having a pyrazole ring.
Uniqueness
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14Br2N2O3 |
|---|---|
Molekulargewicht |
454.1g/mol |
IUPAC-Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H14Br2N2O3/c1-10-16(19)11(2)21(20-10)17(22)15-8-7-12(24-15)9-23-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
IBVWQCUXIIJBDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B445028.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide](/img/structure/B445029.png)
![N-(2,4-dichlorobenzyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B445031.png)
![2-Amino-4-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445032.png)

![5-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445034.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B445037.png)
![1-{3-[(4-Chlorophenoxy)methyl]benzoyl}-2-methylindoline](/img/structure/B445038.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445039.png)
![4-[(4-bromophenoxy)methyl]-N-(2-bromophenyl)benzamide](/img/structure/B445041.png)
![N-(2,6-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B445043.png)

![4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B445045.png)
